molecular formula C10H10N2O2 B3059011 2-Isopropyl-5-nitrobenzonitrile CAS No. 936125-96-1

2-Isopropyl-5-nitrobenzonitrile

Cat. No.: B3059011
CAS No.: 936125-96-1
M. Wt: 190.2 g/mol
InChI Key: JPEAQTSQLWTXNA-UHFFFAOYSA-N
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Description

2-Isopropyl-5-nitrobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of an isopropyl group and a nitro group attached to a benzene ring, with a nitrile group (-CN) as a functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-nitrobenzonitrile can be achieved through several methods. One common approach involves the nitration of 2-Isopropylbenzonitrile using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration. Another method involves the use of nitrating agents such as nitronium tetrafluoroborate (NO2BF4) in an organic solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow nitration processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and improved safety compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.

    Oxidation: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Sodium hydroxide (NaOH) for hydrolysis to amides or carboxylic acids.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

    Reduction: 2-Isopropyl-5-aminobenzonitrile.

    Substitution: 2-Isopropyl-5-carboxybenzonitrile.

    Oxidation: 2-Isopropyl-5-nitrobenzoic acid.

Scientific Research Applications

2-Isopropyl-5-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving nitrile groups.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-nitrobenzonitrile depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. In nucleophilic substitution reactions, the nitrile group is attacked by a nucleophile, leading to the formation of a new functional group.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: Lacks the isopropyl and nitro groups, making it less reactive in certain chemical reactions.

    2-Isopropylbenzonitrile: Lacks the nitro group, resulting in different reactivity and applications.

    5-Nitrobenzonitrile: Lacks the isopropyl group, affecting its physical and chemical properties.

Uniqueness

2-Isopropyl-5-nitrobenzonitrile is unique due to the presence of both the isopropyl and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-nitro-2-propan-2-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7(2)10-4-3-9(12(13)14)5-8(10)6-11/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEAQTSQLWTXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615667
Record name 5-Nitro-2-(propan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936125-96-1
Record name 2-(1-Methylethyl)-5-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936125-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-2-(propan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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